molecular formula C18H36N2O3Si B13901841 tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13901841
M. Wt: 356.6 g/mol
InChI Key: TZZSNRCBNBHVKZ-KFWWJZLASA-N
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Description

Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a diazabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of functional groups, followed by the formation of the diazabicyclo[3.2.1]octane core, and subsequent introduction of the tert-butyl and dimethylsilyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylsilyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while reduction with lithium aluminum hydride can yield alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound is unique due to its combination of tert-butyl, dimethylsilyl, and diazabicyclo[3.2.1]octane groups.

    This compound analogs: These compounds may have similar structures but differ in the substituents on the diazabicyclo[3.2.1]octane core or the protecting groups used.

Uniqueness

The uniqueness of tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[32Its structural features provide stability and reactivity that are advantageous in chemical transformations and biological studies .

Properties

Molecular Formula

C18H36N2O3Si

Molecular Weight

356.6 g/mol

IUPAC Name

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C18H36N2O3Si/c1-17(2,3)23-16(21)20-13-9-10-15(20)14(19-11-13)12-22-24(7,8)18(4,5)6/h13-15,19H,9-12H2,1-8H3/t13-,14-,15+/m1/s1

InChI Key

TZZSNRCBNBHVKZ-KFWWJZLASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](NC2)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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